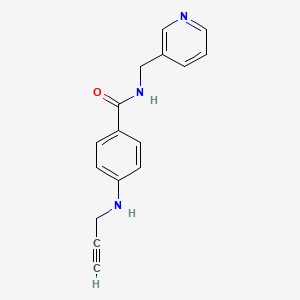

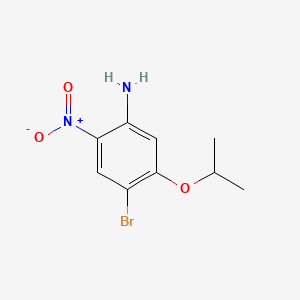

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystallography and Molecular Structure

Research has been conducted on similar N-(pyridin-ylmethyl)benzamide derivatives, focusing on their crystal structures and molecular interactions. For instance, studies have detailed the crystal structure and Hirshfeld surface analysis of various derivatives, revealing significant insights into the orientation of pyridine and benzene rings and their inclination angles, which play crucial roles in understanding molecular conformations and interactions (Artheswari, Maheshwaran, & Gautham, 2019).

Kinase Inhibition and Anticancer Activity

Derivatives of benzamide, including those structurally related to "4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide," have been identified as potent inhibitors of specific kinases such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown efficacy in inhibiting VEGFR-2 kinase activity, demonstrating potential as anticancer agents by inhibiting tumor growth and metastasis (Borzilleri et al., 2006).

Novel Material Properties

Research into pyridyl substituted benzamides has unveiled compounds with unique luminescent properties and stimuli-responsive behaviors. These studies have explored the aggregation-enhanced emission characteristics of such compounds, revealing their potential applications in creating new luminescent materials for various technological applications (Srivastava et al., 2017).

Drug Discovery and Development

While excluding direct information related to drug use and side effects, it's noteworthy that related compounds have been explored for their potential as drug candidates. For instance, compounds have been synthesized and evaluated for their selective inhibition of histone deacetylases, a target for anticancer drug development, showcasing the broad applicability of benzamide derivatives in medicinal chemistry (Zhou et al., 2008).

properties

IUPAC Name |

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTZFBIEHQXDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)

![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)